REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:14]=[CH:13][C:12]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[CH:11][N:10]=2)=[CH:5][C:4]=1[F:23].Br>C(O)(=O)C>[OH:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:14]=[CH:13][C:12]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[CH:11][N:10]=2)=[CH:5][C:4]=1[F:23]
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Name
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2-(p-methoxy-m-fluorophenyl)-5-octylpyrimidine
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Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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COC1=C(C=C(C=C1)C1=NC=C(C=N1)CCCCCCCC)F
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Name
|
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
500 mL
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Type
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solvent
|
Smiles
|
C(C)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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by distilling off acetic acid and hydrobromic acid under reduced pressure
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Type
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ADDITION
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Details
|
adding aqueous NaOH and toluene
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Type
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EXTRACTION
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Details
|
extracting the objective substance into the toluene layer
|
Type
|
DISTILLATION
|
Details
|
distilling off toluene
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)C1=NC=C(C=N1)CCCCCCCC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |